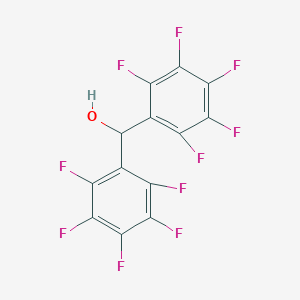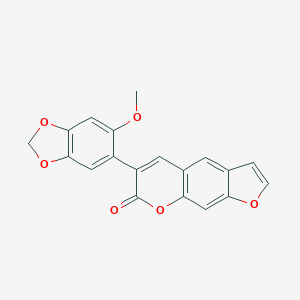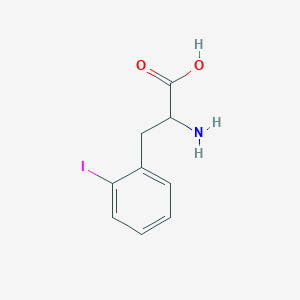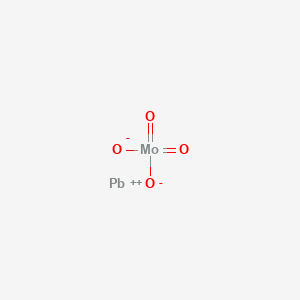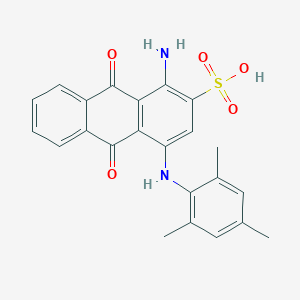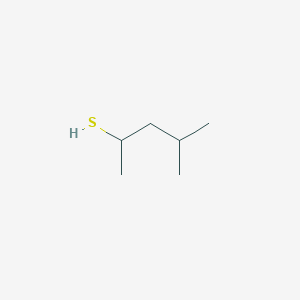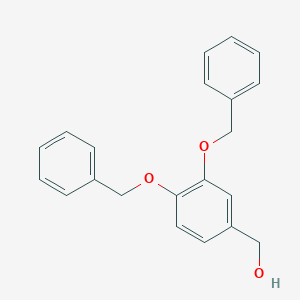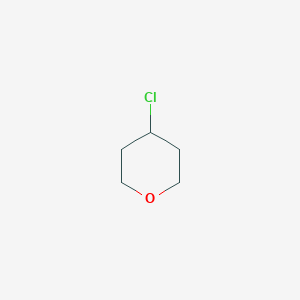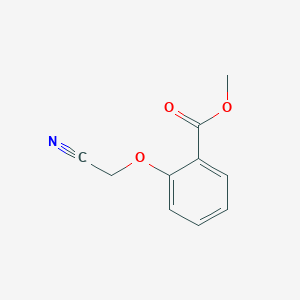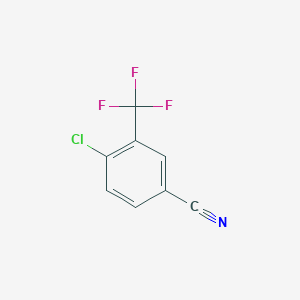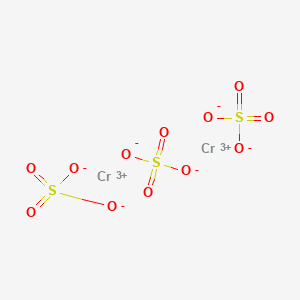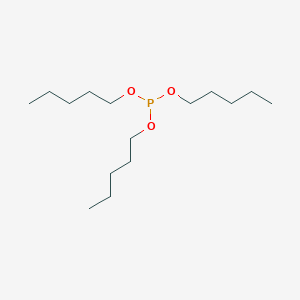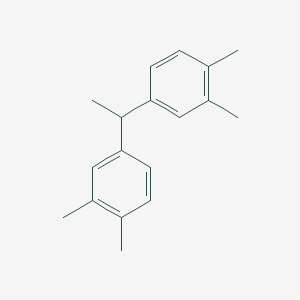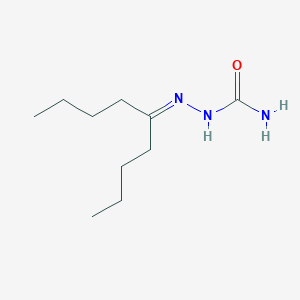
5-Nonanone, semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nonanone, semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a semicarbazone derivative of 5-nonanone, which is a natural organic compound found in various fruits and vegetables.
Mécanisme D'action
The mechanism of action of 5-Nonanone, semicarbazone is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and pathways involved in cellular processes. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Additionally, 5-Nonanone, semicarbazone has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
5-Nonanone, semicarbazone has been shown to have various biochemical and physiological effects. It has been found to exhibit antimicrobial activity against various bacteria and fungi. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis and cardiovascular diseases. Furthermore, 5-Nonanone, semicarbazone has been shown to induce apoptosis in cancer cells, which may have potential applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Nonanone, semicarbazone in lab experiments is its ability to inhibit various enzymes and pathways involved in cellular processes. This makes it a useful tool for studying the mechanisms of various diseases and for developing new therapies. Additionally, this compound has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, which may have potential applications in the development of new drugs.
However, there are also limitations to using 5-Nonanone, semicarbazone in lab experiments. One limitation is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-Nonanone, semicarbazone. One area of research is the development of new drugs based on this compound. For example, 5-Nonanone, semicarbazone has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases.
Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how 5-Nonanone, semicarbazone exerts its effects on cellular processes and to identify its molecular targets.
Finally, there is a need for further research on the potential toxicity of this compound. More studies are needed to determine the safe dosage and potential side effects of 5-Nonanone, semicarbazone in various applications.
Conclusion:
In conclusion, 5-Nonanone, semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities, as well as anti-inflammatory and antioxidant properties. Additionally, 5-Nonanone, semicarbazone has been studied for its potential use in cancer treatment. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential applications and to develop new drugs based on this compound.
Méthodes De Synthèse
The synthesis of 5-Nonanone, semicarbazone is a multi-step process that involves the reaction of 5-nonanone with semicarbazide hydrochloride in the presence of an acid catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The final product is a white crystalline solid with a melting point of 164-166°C.
Applications De Recherche Scientifique
5-Nonanone, semicarbazone has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit antimicrobial, antifungal, and antiviral activities. It has also been shown to possess anti-inflammatory and antioxidant properties. Additionally, 5-Nonanone, semicarbazone has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
1669-37-0 |
|---|---|
Nom du produit |
5-Nonanone, semicarbazone |
Formule moléculaire |
C10H21N3O |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
(nonan-5-ylideneamino)urea |
InChI |
InChI=1S/C10H21N3O/c1-3-5-7-9(8-6-4-2)12-13-10(11)14/h3-8H2,1-2H3,(H3,11,13,14) |
Clé InChI |
TWCKAZDEWJAUTA-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)N)CCCC |
SMILES canonique |
CCCCC(=NNC(=O)N)CCCC |
Autres numéros CAS |
1669-37-0 |
Synonymes |
5-Nonanone semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



